molecular formula C25H32N2O3 B10907319 2-(4-tert-butylphenyl)-N'-[(Z)-(3,4-diethoxyphenyl)methylidene]cyclopropanecarbohydrazide

2-(4-tert-butylphenyl)-N'-[(Z)-(3,4-diethoxyphenyl)methylidene]cyclopropanecarbohydrazide

Cat. No.: B10907319
M. Wt: 408.5 g/mol
InChI Key: QIBBAULVNPPRLU-QQXSKIMKSA-N
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Description

2-[4-(TERT-BUTYL)PHENYL]-N’~1~-[(Z)-1-(3,4-DIETHOXYPHENYL)METHYLIDENE]-1-CYCLOPROPANECARBOHYDRAZIDE is a complex organic compound characterized by its unique structural features It contains a tert-butyl group attached to a phenyl ring, a cyclopropane ring, and a hydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(TERT-BUTYL)PHENYL]-N’~1~-[(Z)-1-(3,4-DIETHOXYPHENYL)METHYLIDENE]-1-CYCLOPROPANECARBOHYDRAZIDE typically involves multiple steps:

    Formation of the hydrazide: The starting material, 4-(tert-butyl)benzaldehyde, is reacted with hydrazine hydrate to form the corresponding hydrazide.

    Cyclopropanation: The hydrazide is then subjected to cyclopropanation using a suitable reagent such as diazomethane.

    Condensation: The final step involves the condensation of the cyclopropane hydrazide with 3,4-diethoxybenzaldehyde under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and continuous flow processes to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[4-(TERT-BUTYL)PHENYL]-N’~1~-[(Z)-1-(3,4-DIETHOXYPHENYL)METHYLIDENE]-1-CYCLOPROPANECARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the hydrazide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for bromination.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Brominated derivatives.

Scientific Research Applications

2-[4-(TERT-BUTYL)PHENYL]-N’~1~-[(Z)-1-(3,4-DIETHOXYPHENYL)METHYLIDENE]-1-CYCLOPROPANECARBOHYDRAZIDE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 2-[4-(TERT-BUTYL)PHENYL]-N’~1~-[(Z)-1-(3,4-DIETHOXYPHENYL)METHYLIDENE]-1-CYCLOPROPANECARBOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Di-tert-butyl-2,2’-bipyridine: Another compound with tert-butyl groups and aromatic rings, used as a ligand in coordination chemistry.

    2,4-Di-tert-butylphenol: Known for its antioxidant properties and used in various industrial applications.

Uniqueness

2-[4-(TERT-BUTYL)PHENYL]-N’~1~-[(Z)-1-(3,4-DIETHOXYPHENYL)METHYLIDENE]-1-CYCLOPROPANECARBOHYDRAZIDE is unique due to its combination of a cyclopropane ring and hydrazide group, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.

Properties

Molecular Formula

C25H32N2O3

Molecular Weight

408.5 g/mol

IUPAC Name

2-(4-tert-butylphenyl)-N-[(Z)-(3,4-diethoxyphenyl)methylideneamino]cyclopropane-1-carboxamide

InChI

InChI=1S/C25H32N2O3/c1-6-29-22-13-8-17(14-23(22)30-7-2)16-26-27-24(28)21-15-20(21)18-9-11-19(12-10-18)25(3,4)5/h8-14,16,20-21H,6-7,15H2,1-5H3,(H,27,28)/b26-16-

InChI Key

QIBBAULVNPPRLU-QQXSKIMKSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=N\NC(=O)C2CC2C3=CC=C(C=C3)C(C)(C)C)OCC

Canonical SMILES

CCOC1=C(C=C(C=C1)C=NNC(=O)C2CC2C3=CC=C(C=C3)C(C)(C)C)OCC

Origin of Product

United States

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